

Technical Support Center: Purification of Technical-Grade Carbon Tetrachloride

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Compound of Interest

Compound Name: Carbon tetrachloride

Cat. No.: B157010

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with technical-grade **carbon tetrachloride** (CCl₄).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade **carbon tetrachloride**?

A1: Technical-grade **carbon tetrachloride** can contain a variety of impurities depending on its manufacturing process. Common impurities include:

- Water: Typically up to 200 ppm.[\[1\]](#)
- Carbon Disulfide (CS₂): A common impurity, especially if the CCl₄ was produced via the chlorination of carbon disulfide.[\[1\]](#)[\[2\]](#)
- Chloroform (CHCl₃): Can be present at levels around 150 ppm.[\[1\]](#)
- Sulfur Compounds: Such as sulfur chlorides (S₂Cl₂), which may be removed by refluxing with mercury for several hours.[\[3\]](#)
- Halogenated Hydrocarbons: Impurities like 1,2-dichloroethane (DCA), trichloroethylene (TCE), and perchloroethylene (PCE) can be present.[\[4\]](#)

- Carbonyl Compounds: Aldehydes and ketones can be removed by percolation through a Celite column impregnated with 2,4-dinitrophenylhydrazine (DNPH).[3]
- Other Impurities: Free chlorine, bromine, and acidity (as HCl) may also be present in trace amounts.[1]

Q2: Is simple distillation sufficient for purifying technical-grade CCl₄?

A2: No, simple distillation is generally insufficient for achieving high purity.[5] This is because many impurities, particularly other chlorinated solvents, have boiling points close to that of **carbon tetrachloride**, forming azeotropes or making separation by simple distillation ineffective.[5][6] More advanced techniques like fractional distillation or spinning-band distillation are recommended for better separation.[5]

Q3: What is the most effective method for removing water from CCl₄?

A3: The most effective methods for drying **carbon tetrachloride** involve the use of drying agents. It can be dried by passing it through 4A molecular sieves.[3] Other common drying agents include calcium chloride (CaCl₂), magnesium sulfate (MgSO₄), and phosphorus pentoxide (P₂O₅).[3] For extremely dry CCl₄, distillation from phosphorus pentoxide is a common final step.[3] Caution: **Carbon tetrachloride** must not be dried with sodium metal.[3]

Q4: How can I remove polar impurities from CCl₄?

A4: Adsorption using molecular sieves is a highly effective method for removing polar impurities.[5] The Linde 13X molecular sieve, with a pore size of 10 Å, has been shown to be exceptionally effective, reducing polar impurity concentrations to as low as 1 part per million.[5] This method is often faster and more effective than spinning-band distillation for this purpose.[5] Passing the solvent through a column of activated alumina or silica gel are also effective techniques.[3]

Q5: What are the key safety precautions when handling **carbon tetrachloride**?

A5: **Carbon tetrachloride** is a potent hepatotoxin and is suspected of being a human carcinogen; therefore, strict safety protocols are mandatory.[7][8]

- Ventilation: Always handle **carbon tetrachloride** inside a certified chemical fume hood.[9]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile or polyvinyl alcohol (PVA) gloves, safety goggles, a lab coat, full-length pants, and closed-toe shoes.[\[9\]](#)
[\[10\]](#)
- Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from heat and chemically active metals.[\[11\]](#)
- Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[\[9\]](#) In case of exposure, move to fresh air and seek immediate medical attention.[\[10\]](#)

Troubleshooting Guide

Issue / Observation	Possible Cause	Recommended Action(s)
Cloudy Appearance	Water contamination.	Dry the CCl_4 using molecular sieves (4A or 5A), calcium chloride, or by distilling from phosphorus pentoxide (P_2O_5). [3][12]
Yellow Tint	Presence of dissolved bromine or other impurities.	Wash the CCl_4 with a dilute solution of sodium sulfite (Na_2SO_3) to remove chlorine, followed by washing with concentrated sulfuric acid until the acid layer remains colorless.[3] Finally, wash with water to remove acid, dry, and distill.
Unpleasant Odor	Sulfur compounds (e.g., carbon disulfide, sulfur monochloride).	To remove carbon disulfide, shake vigorously with saturated potassium hydroxide (KOH) for several hours, then wash with water, dry, and distill.[3] For other sulfides, refluxing with mercury for two hours can be effective.[3]
Poor Performance in Spectroscopy (e.g., IR)	Residual polar impurities or water.	Pass the CCl_4 through a column of activated alumina or a Linde 13X molecular sieve. [3][5] This is highly effective at removing trace polar contaminants.
Reaction Failure or Side Products	Presence of acidic impurities or free radicals.	Wash with aqueous sodium hydroxide (NaOH) to neutralize acids, followed by washing with water.[3] To remove impurities that can initiate side reactions, consider

photochlorination followed by
washing and distillation.[3]

Quantitative Data Summary

Table 1: Common Impurity Levels in Technical-Grade CCl₄

Impurity	Typical Concentration
Water	up to 200 ppm
Chloroform	up to 150 ppm
Carbon Disulfide	~1 ppm (if from CS ₂ chlorination)
Acidity (as HCl)	~1 ppm
Bromine	up to 20 ppm
Source:[1]	

Table 2: Physical Properties and Azeotropic Data

Property	Value
Boiling Point (at 760 mmHg)	76.8 °C
Density (at 25 °C)	1.594 g/mL[13]
Water Azeotrope Boiling Point	66.8 °C[6]
Water Azeotrope Composition	95.9% CCl ₄ / 4.1% H ₂ O by weight[6]

Experimental Protocols

Protocol 1: General Purification via Washing and Fractional Distillation

- Sulfur Compound Removal (if necessary):** In a fume hood, shake the technical-grade CCl₄ with saturated potassium hydroxide (KOH) solution for several hours to remove carbon

disulfide. If other sulfides are suspected, reflux with a small amount of mercury for 2 hours.
[3]

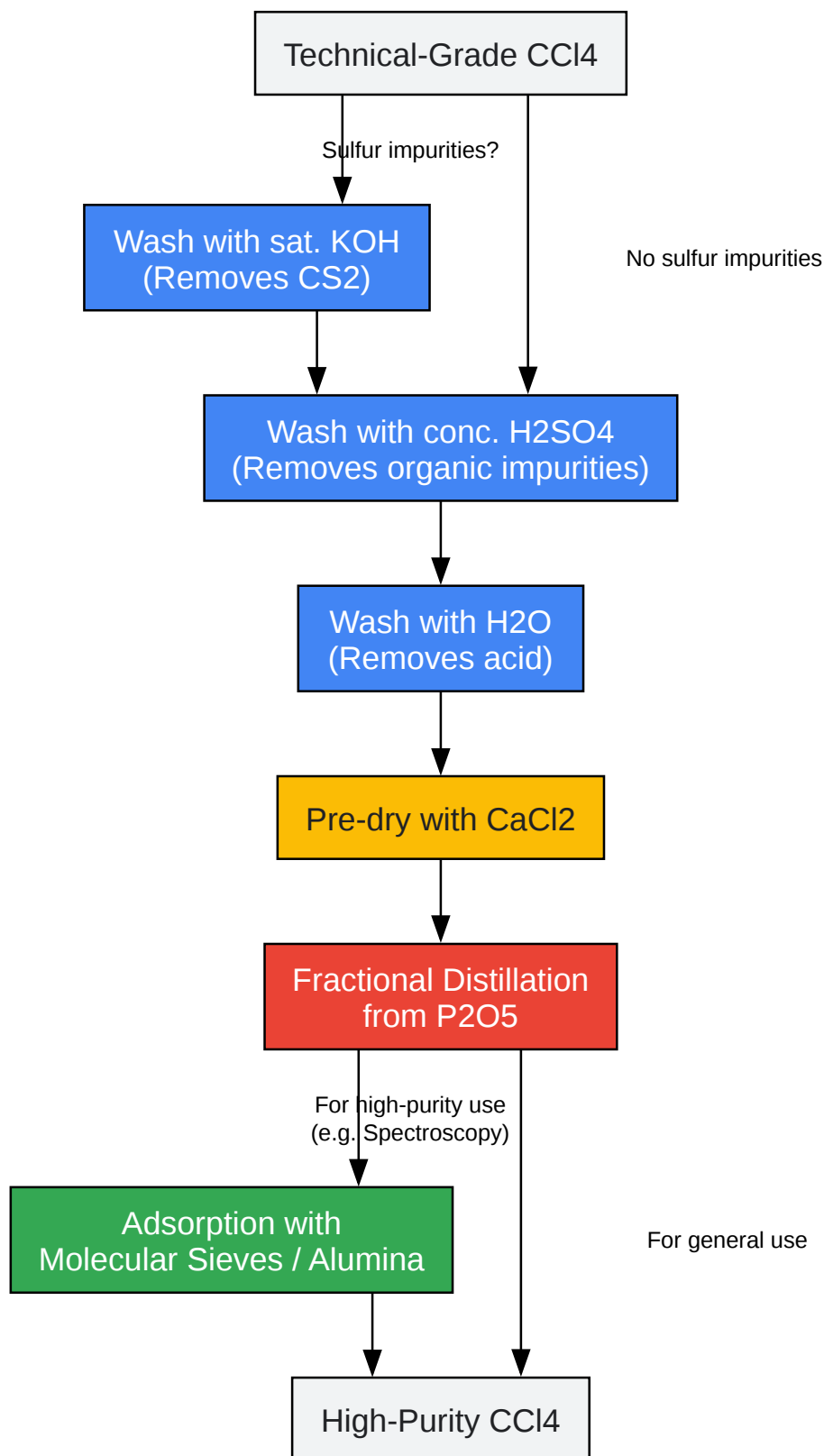
- Acid Wash: Transfer the CCl_4 to a separatory funnel and wash it by shaking with concentrated sulfuric acid. Allow the layers to separate and discard the acid layer. Repeat this process until the sulfuric acid layer remains colorless.[3]
- Neutralization and Water Wash: Wash the CCl_4 with a dilute aqueous solution of sodium hydroxide (NaOH) to remove residual acid, followed by several washes with distilled water.
[3]
- Initial Drying: Pre-dry the washed CCl_4 with anhydrous calcium chloride or magnesium sulfate.[3]
- Final Drying and Distillation: Decant the pre-dried CCl_4 into a distillation flask containing phosphorus pentoxide (P_2O_5). [3] Set up for fractional distillation, ensuring all glassware is dry.
- Fraction Collection: Discard the initial 10% of the distillate.[3] Collect the fraction that boils at a constant temperature (76-77 °C at standard pressure). Do not distill to dryness; leave a small residue in the flask.
- Storage: Store the purified CCl_4 over 5A molecular sieves in a tightly sealed, dark glass bottle to prevent moisture absorption and decomposition.[3]

Protocol 2: Purification via Adsorption for High-Purity Applications (e.g., IR Spectroscopy)

- Adsorbent Activation: Activate Linde 13X molecular sieves or activated alumina by heating in a furnace according to the manufacturer's instructions to remove any adsorbed water.
- Adsorption: In a fume hood, add the activated molecular sieve (or alumina) to the technical-grade CCl_4 in a glass container.[5]
- Contact Time: Stir the mixture to accelerate the purification process.[5] Allow sufficient contact time (this may range from a few hours to overnight, depending on the impurity level).
- Separation: Carefully decant or filter the CCl_4 to separate it from the adsorbent.

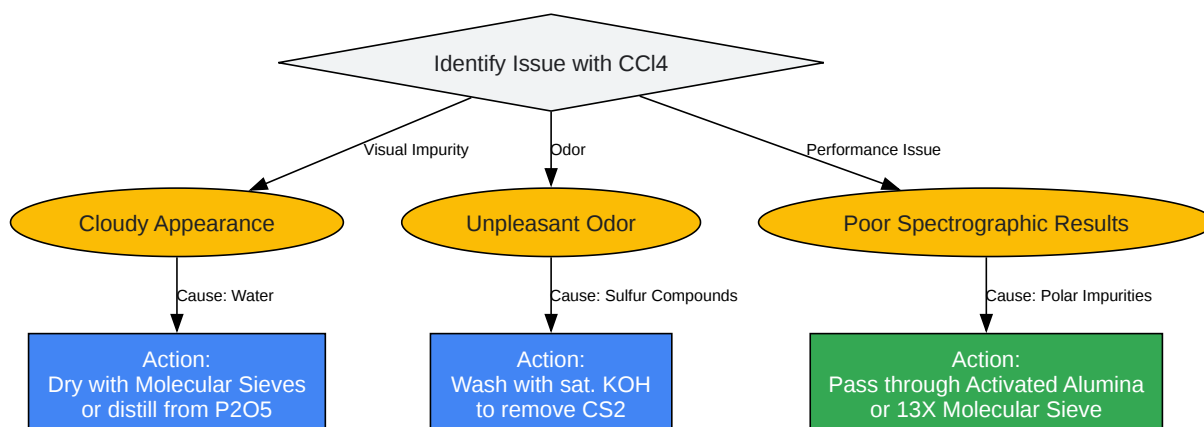
- **Storage:** Store the purified solvent in a dry, tightly sealed container. For ultimate purity, this method can be followed by distillation.

Visual Workflows



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Caption: General experimental workflow for the purification of CCl₄.



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Caption: Troubleshooting decision tree for common CCl₄ purification issues.

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